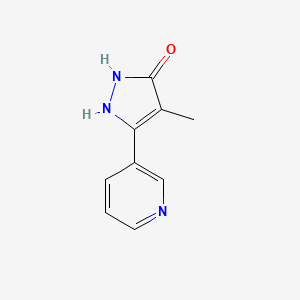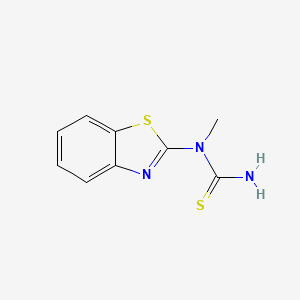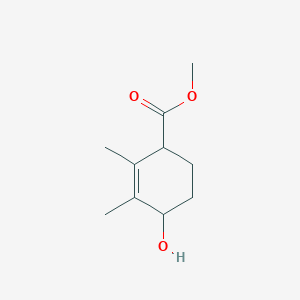![molecular formula C10H14 B14375607 Bicyclo[5.2.1]deca-1,6-diene CAS No. 88348-59-8](/img/structure/B14375607.png)
Bicyclo[5.2.1]deca-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[521]deca-1,6-diene is an organic compound characterized by its unique bicyclic structure This compound is part of the bicycloalkene family, which is known for its strained ring systems and interesting chemical properties The structure of Bicyclo[521]deca-1,6-diene consists of a ten-carbon framework with two double bonds, making it a diene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.1]deca-1,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, cyclopentadiene can react with a suitable dienophile under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and the choice of catalysts play a crucial role in the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.2.1]deca-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the double bonds into single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Bicyclo[5.2.1]deca-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Bicyclo[5.2.1]deca-1,6-diene exerts its effects is primarily through its reactive double bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.2.0]decapentaene: This compound has a similar bicyclic structure but with different double bond arrangements.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different carbon framework and reactivity.
Uniqueness
Bicyclo[5.2.1]deca-1,6-diene is unique due to its specific ring strain and the positioning of its double bonds, which confer distinct reactivity patterns compared to other bicyclic compounds .
Propiedades
Número CAS |
88348-59-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
bicyclo[5.2.1]deca-1,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2 |
Clave InChI |
VZGWYLUXAKFZNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2CCC(=CC1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)



![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)




![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)

